molecular formula C16H13N3O3S B2745547 N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide CAS No. 1206992-99-5

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide

Cat. No.: B2745547
CAS No.: 1206992-99-5
M. Wt: 327.36
InChI Key: UYSKABSIUFORLO-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that features a thiophene ring, a urea linkage, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Urea Linkage: This step involves the reaction of thiophene-2-amine with an isocyanate derivative to form the thiophen-2-yl urea intermediate.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the furan ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Furan Derivatives: Compounds with the furan ring, like furan-2-carboxamide.

    Urea Derivatives: Compounds featuring the urea linkage, such as N-phenylurea.

Uniqueness

N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is unique due to its combination of a thiophene ring, a urea linkage, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSKABSIUFORLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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